4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Beschreibung
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (C₉H₁₁F₃N₂O₂, MW 294.09, CAS 1795503-08-0) is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the pyrazole ring, linked to a butanoic acid chain. This compound is notable for its high purity (>95%) and structural versatility, making it a candidate for pharmaceutical and agrochemical applications .
Eigenschaften
IUPAC Name |
4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-14(4-2-3-7(15)16)13-8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOTMWHPNTJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl Position and Alkyl Substitutions
- 4-[4-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (C₈H₉F₃N₂O₂, MW 222.17, CAS 1823791-94-1): Lacks the methyl group at the 4-position, reducing steric hindrance. This may increase reactivity but decrease metabolic stability compared to the target compound .
- 4-[5-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (C₁₀H₁₃F₃N₂O₂, MW 250.22, CAS 1855890-02-6): The ethyl group at the 5-position increases lipophilicity (logP ~2.1 vs.
- 2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (C₈H₉F₃N₂O₂, MW 214.14, CAS 1823967-25-4): The shorter propanoic acid chain reduces solubility in aqueous media (logS: -2.5 vs. -2.1 for the target compound) .
Heterocyclic Modifications
- 4-{3-[4-(4-Bromophenyl)-2-Oxo-1,2-Dihydroquinolin-3-yl]-5-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl}-4-Oxobutanoic Acid (24): Incorporates a quinolinone moiety, significantly increasing molecular weight (MW 567.42) and complexity. This structural change enhances binding affinity to kinase targets but reduces synthetic yield (86% for 24 vs. typical 70–80% for simpler analogs) .
Chain Length and Functional Group Comparisons
| Compound Name | Molecular Formula | MW | CAS Number | Key Structural Feature | Purity |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₁F₃N₂O₂ | 294.09 | 1795503-08-0 | Butanoic acid, 4-Me, 3-CF₃ on pyrazole | >95% |
| 2-[4-(Trifluoromethyl)-1H-Pyrazol-1-yl]Acetic Acid | C₆H₅F₃N₂O₂ | 222.17 | 1408806-68-7 | Acetic acid chain; no methyl group | >95% |
| 4-[5-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid | C₁₀H₁₃F₃N₂O₂ | 250.22 | 1855890-02-6 | Ethyl at pyrazole 5-position | >95% |
| 4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzoic Acid | C₁₁H₇F₃N₂O₂ | 256.18 | 220462-27-1 | Benzoic acid instead of butanoic acid | 97% |
Key Observations :
- Butanoic Acid vs. Acetic Acid Chains: The target compound’s longer chain improves solubility (logS: -2.1) compared to acetic acid analogs (logS: -3.2) .
Biologische Aktivität
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoromethyl group and a butanoic acid moiety. Its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing starting materials such as 4-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Coupling Reaction : The pyrazole is then coupled with butanoic acid derivatives to form the final compound.
Antimicrobial Properties
Research has indicated that compounds similar to 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exhibit significant antimicrobial activity. A study showed that derivatives with trifluoromethyl substitutions had enhanced binding affinities to bacterial enzymes, leading to increased efficacy against various pathogens .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the modulation of key metabolic pathways through interactions with specific enzymes or receptors .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrazole derivatives, including 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against several bacterial strains. This suggests strong potential for development into an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established anticancer drugs. The IC50 values indicated effective growth inhibition, particularly in breast cancer cell lines .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. The trifluoromethyl group has been identified as a critical feature influencing both biological activity and pharmacokinetics.
Table 2: Structure-Activity Relationship Insights
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Trifluoromethyl group, pyrazole ring | Antimicrobial, anticancer |
| Analog A | Lacks trifluoromethyl group | Reduced activity |
| Analog B | Different substituent on pyrazole | Enhanced anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
